molecular formula C6H5N5S2 B2811314 5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine CAS No. 866042-89-9

5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine

Cat. No.: B2811314
CAS No.: 866042-89-9
M. Wt: 211.26
InChI Key: OAKAAJWRWINAST-UHFFFAOYSA-N
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Description

5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-pyrazinylsulfanyl group and at position 2 with an amine group. Such structural features are critical in medicinal chemistry, where derivatives of 1,3,4-thiadiazoles are explored for antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

5-pyrazin-2-ylsulfanyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5S2/c7-5-10-11-6(13-5)12-4-3-8-1-2-9-4/h1-3H,(H2,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKAAJWRWINAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)SC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine typically involves the reaction of pyrazine-2-thiol with thiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Reactivity at the 2-Amino Group

The 2-amino group exhibits nucleophilic character, enabling reactions such as:

(a) Acylation Reactions

Reaction with chloroacetyl chloride in the presence of anhydrous sodium acetate yields 2-chloroacetamide derivatives . This pathway is analogous to the synthesis of intermediate 2 from 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine .

Example Reaction :

5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-amine+ClCH2COClNaOAc2-(Chloroacetamido)-5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazole\text{5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-amine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{NaOAc}} \text{2-(Chloroacetamido)-5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazole}

Key Evidence :

  • FTIR confirmation of C=O stretch at ~1706 cm1^{-1} and 1^1H NMR signals for CH2_2Cl at δ 4.49 ppm .

(b) Diazotization and Azo Coupling

Diazotization with NaNO2_2/HCl followed by coupling with phenolic or naphtholic substrates forms azo derivatives . This mirrors the synthesis of compounds 3 and 4 from 2-amino-5-thiol-1,3,4-thiadiazole .

Example Reaction :

Diazonium salt of 5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-amine+PhenolAzophenol derivative\text{Diazonium salt of 5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-amine} + \text{Phenol} \rightarrow \text{Azophenol derivative}

Key Evidence :

  • FTIR absorption for N=N at ~1550 cm1^{-1} and 1^1H NMR signals for para-substituted aromatic protons .

Reactivity at the 5-Sulfanyl Group

The pyrazinylsulfanyl group participates in alkylation and oxidation reactions:

(a) Alkylation

Treatment with alkyl halides (e.g., methyl iodide) under basic conditions replaces the sulfanyl hydrogen with an alkyl group. This aligns with the synthesis of 5-methylthio-1,3,4-thiadiazole derivatives .

Example Reaction :

5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-amine+CH3IK2CO35-(Methylthio)-1,3,4-thiadiazol-2-amine+Pyrazinyl disulfide\text{5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-amine} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{5-(Methylthio)-1,3,4-thiadiazol-2-amine} + \text{Pyrazinyl disulfide}

Key Evidence :

  • 1^1H NMR signals for SCH3_3 at δ 2.7 ppm and disappearance of SH proton in FTIR .

(b) Oxidation to Disulfides

Oxidative coupling of the sulfanyl group forms disulfide-linked dimers , a common reaction for thiol-containing heterocycles .

Cyclization and Heterocycle Formation

The 2-amino group facilitates cyclization with carboxylic acids or carbonyl compounds. For example, reaction with benzoyl chloride in the presence of polyphosphate ester (PPE) forms fused thiadiazole-triazole systems , as demonstrated in one-pot syntheses .

Example Reaction :

5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-amine+RCOOHPPEFused heterocycle\text{5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-amine} + \text{RCOOH} \xrightarrow{\text{PPE}} \text{Fused heterocycle}

Key Evidence :

  • IR spectra show disappearance of NH2_2 stretches and emergence of C=N bands at ~1600 cm1^{-1} .

Metal Coordination Chemistry

The sulfur and nitrogen atoms in the thiadiazole ring act as ligands for transition metals. For instance, complexation with Cu(II) or Fe(III) ions forms stable chelates, as observed in related thiadiazole derivatives .

Example Reaction :

5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-amine+CuCl2Cu(II)-thiadiazole complex\text{5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-amine} + \text{CuCl}_2 \rightarrow \text{Cu(II)-thiadiazole complex}

Key Evidence :

  • Shift in FTIR bands for C=S and C=N upon coordination .

Pharmacological Modifications

Derivatives of 2-amino-1,3,4-thiadiazoles bearing sulfanyl groups exhibit antidepressant and anxiolytic activity . Functionalization at the 5-position with pyrazinyl groups may enhance bioavailability or target specificity.

Key Findings :

  • Compound 3k (a 5-sulfanyl derivative) showed efficacy comparable to Imipramine at 1/100th the dose .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Thiadiazole derivatives, including 5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine, have been extensively studied for their antimicrobial properties. Research has shown that various thiadiazole compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives with halogen substitutions have demonstrated enhanced efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans and Aspergillus niger .

Anticancer Potential
The compound has also been investigated for its potential anticancer properties. Studies have indicated that certain thiadiazole derivatives can inhibit the growth of cancer cells. The mechanism often involves the modulation of cell signaling pathways associated with proliferation and apoptosis . Notably, 2-amino-1,3,4-thiadiazole derivatives have been identified as promising scaffolds for developing new anticancer agents .

Case Study: Megazol
One notable derivative is Megazol (2-amino-5-[1-methyl-5-nitro-1H-2-imidazolyl]-1,3,4-thiadiazole), which has shown effectiveness against trypanosomal infections. Although its development faced challenges due to toxicity concerns, it serves as a lead compound for designing safer alternatives .

Agricultural Applications

Pesticidal Properties
Thiadiazole compounds are also being explored for their pesticidal properties. The incorporation of the pyrazinyl group in this compound enhances its ability to act as a pesticide. Research indicates that these compounds can disrupt the metabolic processes of pests, leading to effective pest control solutions .

Materials Science

Polymeric Applications
In materials science, thiadiazoles are being investigated for their use in polymer synthesis. The unique electronic properties of thiadiazoles make them suitable candidates for creating conductive polymers and organic semiconductors. These materials have potential applications in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells .

Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial and anticancer activities; potential for drug development
AgriculturalEffective as pesticides; disrupts pest metabolism
Materials SciencePotential in creating conductive polymers and organic semiconductors

Mechanism of Action

The mechanism of action of 5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural Variations and Electronic Properties

Key structural analogues differ in substituents at the 5-position of the thiadiazole ring, influencing electronic, steric, and solubility properties:

Compound Name Substituent at Position 5 Key Structural Features Biological Activity Reference
5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine 2-Pyrazinylsulfanyl Electron-deficient pyrazine ring (two nitrogen atoms); sulfur bridge enhances lipophilicity Potential kinase inhibition (inferred from similar scaffolds)
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 4-Methylphenyl Hydrophobic phenyl group; methyl substituent improves metabolic stability Antifungal, insecticidal activities
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine Pyridin-4-yl Single nitrogen in pyridine; planar structure for DNA intercalation Anticancer activity (e.g., Bcl-2 protein inhibition)
5-(4-Fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-ylamine 4-Fluoro-3-nitrophenyl Electron-withdrawing nitro and fluoro groups; enhances reactivity Antibacterial (against S. aureus and E. coli)
5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine (4-Fluorophenoxy)methyl Fluorine increases lipophilicity; ether linkage improves solubility Not explicitly reported (structural similarity suggests antimicrobial potential)
5-Prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine Prop-2-ynylsulfanyl Alkyne group enables click chemistry; sulfur bridge enhances bioavailability Intermediate for synthesizing bioactive conjugates
Key Observations:
  • Electron-Deficient vs. Hydrophobic Groups : Pyrazinyl and nitrophenyl substituents increase electron deficiency, favoring interactions with charged biological targets (e.g., enzymes). In contrast, methylphenyl groups enhance membrane permeability .
  • Impact of Fluorine: Fluorinated derivatives (e.g., 5-[(4-fluorophenoxy)methyl]-) exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .

Biological Activity

5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H5N5S\text{C}_6\text{H}_5\text{N}_5\text{S}

This compound features a thiadiazole ring with a pyrazinyl group that contributes to its biological activity.

Antimicrobial Activity

  • Mechanism of Action : The antimicrobial properties of thiadiazole derivatives are often attributed to their ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis. The presence of the pyrazinyl group may enhance these effects through synergistic mechanisms.
  • Studies and Findings :
    • A study highlighted that derivatives of 1,3,4-thiadiazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with halogen substitutions showed increased potency against Staphylococcus aureus and Escherichia coli .
    • In vitro tests indicated that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Anticancer Activity

  • Cell Lines Tested : The anticancer potential of this compound has been evaluated against various cancer cell lines including HepG-2 (liver cancer) and A-549 (lung cancer).
  • Research Findings :
    • In vitro assays revealed that the compound exhibited IC50 values of approximately 4.37 µM against HepG-2 cells and 8.03 µM against A-549 cells . These values suggest a potent anti-proliferative effect.
    • Molecular docking studies indicated that the compound may inhibit key kinases involved in tumorigenesis, such as CDK9 and STAT3, by interfering with their ATP-binding sites .

Comparative Data Table

Biological ActivityTest Organism/Cell LineIC50/MIC ValuesReference
Antibacterial ActivityE. coliMIC = 32 μg/mL
S. aureusMIC = 28 μg/mL
Anticancer ActivityHepG-2IC50 = 4.37 μM
A-549IC50 = 8.03 μM

Case Studies

  • Antimicrobial Efficacy : A study conducted on various 1,3,4-thiadiazole derivatives demonstrated that compounds with similar structural motifs showed enhanced antimicrobial properties compared to traditional antibiotics. The incorporation of the pyrazinyl group was noted to improve the overall efficacy against resistant strains .
  • Antitumor Mechanisms : Research into the anticancer mechanisms revealed that this compound could induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine, and what methodological considerations ensure high yields?

  • Answer : The compound can be synthesized via a two-step heterocyclization-alkylation approach. First, acylated thiosemicarbazides undergo cyclization with carbon disulfide to form the 1,3,4-thiadiazole core. Subsequent alkylation with 2-pyrazinylsulfanyl groups is performed under reflux conditions in ethanol or acetonitrile, often with microwave assistance to enhance reaction efficiency (yields ~70–85%) . Solvent choice and temperature control (e.g., reflux at 80–100°C) are critical to minimize side products .

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Answer : Structural validation employs a combination of 1H NMR , IR spectroscopy , and elemental analysis to confirm functional groups and purity (>95% by TLC). For crystallographic confirmation, single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL-2018) is standard, with R-factors ≤0.039 for high-resolution data . Mass spectrometry (MALDI-TOF) further verifies molecular mass .

Q. What solvents and reaction conditions are optimal for its chemical derivatization?

  • Answer : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for sulfanyl group substitutions, while ethanol or acetonitrile is used for nucleophilic alkylation. Reactions typically require inert atmospheres (N₂/Ar) and temperatures of 60–90°C. Microwave-assisted synthesis (100–150 W, 10–30 min) significantly reduces reaction times .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in crystallographic data during structure refinement?

  • Answer : Discrepancies in electron density maps or atomic displacement parameters (ADPs) often arise from disordered solvent molecules or twinning. Use SHELXE for iterative refinement and TWINLAW to identify twin laws. High-resolution datasets (≤1.0 Å) and hydrogen-bonding network analysis improve model accuracy . For example, reports a data-to-parameter ratio of 19.3 and mean C–C bond deviation of 0.003 Å for reliable refinement.

Q. What strategies optimize reaction yields in alkylation steps involving bulky substituents?

  • Answer : Steric hindrance from bulky groups (e.g., pyrazinyl) can reduce alkylation efficiency. Strategies include:

  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility.
  • Employing ultrasound-assisted synthesis (20–40 kHz) to improve reagent mixing.
  • Sequential alkylation at lower temperatures (40–50°C) with extended reaction times (24–48 hrs) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological potential?

  • Answer : SAR studies require systematic variation of substituents on the thiadiazole core. For example:

  • Replace the pyrazinyl group with fluorobenzyl (as in ) to assess hydrophobic interactions.
  • Introduce sulfonyl or carbonyl groups to modulate electron density (see ).
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like MAP kinase, leveraging crystallographic data for ligand alignment .

Methodological Notes

  • Contradiction Handling : and report conflicting alkylation yields (70% vs. 85%). This discrepancy may arise from solvent purity or microwave power calibration, necessitating pre-reaction solvent distillation .
  • Software Tools : SHELX programs (e.g., SHELXL for refinement, SHELXD for phasing) are indispensable for crystallographic analysis but require cross-validation with PLATON to check for missed symmetry .

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